molecular formula C12H10N2O2S2 B14431107 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- CAS No. 80532-87-2

6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo-

Cat. No.: B14431107
CAS No.: 80532-87-2
M. Wt: 278.4 g/mol
InChI Key: MHWHBZBTWAUSSP-UHFFFAOYSA-N
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Description

6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with phosgeniminium chlorides to yield 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones . Another approach involves the action of chlorinating agents on N-acyl derivatives of ethyl 3-amino-4,4,4-trifluorocrotonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethyl-1,3-oxazin-6-ones: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.

    2-Dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones: Similar in structure but with different functional groups.

Uniqueness

6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioxo and a methylthio group, along with the phenyl and carboxamide groups, makes it a versatile compound for various chemical transformations and research applications.

Properties

80532-87-2

Molecular Formula

C12H10N2O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carboxamide

InChI

InChI=1S/C12H10N2O2S2/c1-18-11-8(9(13)15)12(17)16-10(14-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,15)

InChI Key

MHWHBZBTWAUSSP-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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